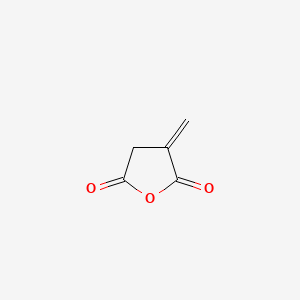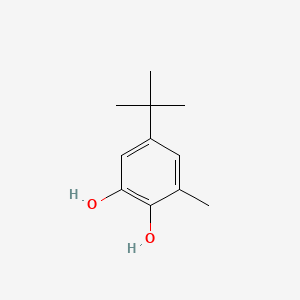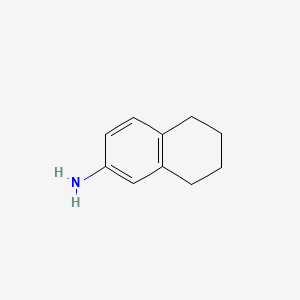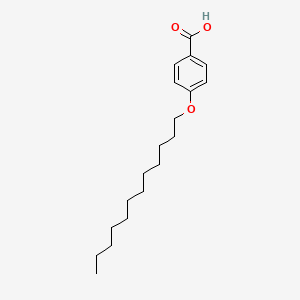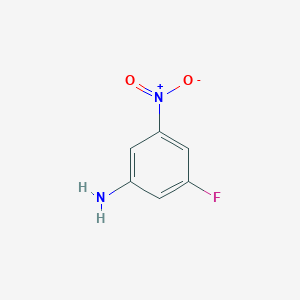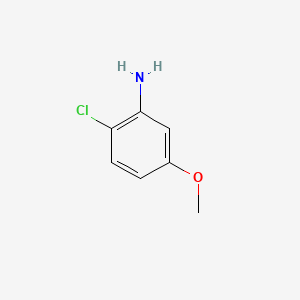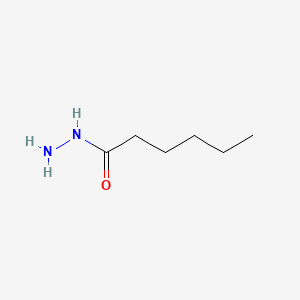
1-(2-ヒドロキシエチル)ピロリジン-2-オン
概要
説明
1-(2-Hydroxyethyl)pyrrolidin-2-one, commonly referred to as 1-HEP, is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. It has recently been gaining attention as an important building block in the synthesis of various drugs and other compounds. 1-HEP is a cyclic ether with a five-membered ring structure and a hydroxy group on the second carbon atom. It is a colorless, odorless, and water-soluble compound that is relatively easy to synthesize.
科学的研究の応用
医薬品中間体
“1-(2-ヒドロキシエチル)ピロリジン-2-オン” (HEP) は、さまざまな化学中間体の調製のための出発物質として使用できます . これらの中間体は、さらに幅広い医薬品化合物の合成に使用できます .
アルカロイドの合成
HEP は、さまざまなアルカロイドの合成に使用されてきました . アルカロイドは、主に塩基性窒素原子を含む天然に存在する化学化合物のグループです。アルカロイドは、薬理学的に幅広い活性を示し、医療、創薬、研究に使用されています。
抗菌活性
HEP を含むピロリジン-2-オン誘導体は、抗菌活性などのさまざまな生物活性を示してきました . これは、それらを新しい抗菌剤の開発のための潜在的な候補にします。
抗がん活性
HEP およびその誘導体は、抗がん活性を示してきました . これは、それらが新しい抗がん剤の開発に使用できることを示唆しています。
抗炎症活性
ピロリジン-2-オン誘導体は、抗炎症活性を示してきました . これは、それらが新しい抗炎症剤の開発に使用できることを示唆しています。
抗酸化活性
HEP およびその誘導体は、抗酸化活性を示してきました . 抗酸化物質は、環境およびその他のストレスへの反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防いだり遅らせたりできる物質です。
抗うつ活性
ピロリジン-2-オン誘導体は、抗うつ活性を示してきました . これは、それらが新しい抗うつ剤の開発に使用できることを示唆しています。
産業用途
HEP は、六塩化環状トリホスファゼンとの求核置換反応により、ヘキサキス [2- (2-オキソ-1-ピロリジニル)エトキシ] 環状トリホスファゼンの合成におけるビルディングブロックとしても使用できます . これは、さまざまな産業用途におけるその潜在的な使用を示しています。
Safety and Hazards
1-(2-Hydroxyethyl)pyrrolidin-2-one may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection are recommended .
将来の方向性
作用機序
Target of Action
1-(2-Hydroxyethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Pharmacokinetics
It’s known that the compound has a molecular weight of 12916 g/mol , which may influence its bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s likely that the compound’s action results in a range of cellular responses.
Action Environment
The action, efficacy, and stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.
生化学分析
Biochemical Properties
1-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(2-Hydroxyethyl)pyrrolidin-2-one can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(2-Hydroxyethyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is critical for its function. These interactions can lead to changes in the conformation of the target molecules, thereby modulating their activity and influencing downstream biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Hydroxyethyl)pyrrolidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.
Metabolic Pathways
1-(2-Hydroxyethyl)pyrrolidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and oxidases. These interactions can lead to changes in the levels of metabolites and affect the overall metabolic balance within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-(2-Hydroxyethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of 1-(2-Hydroxyethyl)pyrrolidin-2-one can influence its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
1-(2-Hydroxyethyl)pyrrolidin-2-one exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating biochemical pathways and cellular processes.
特性
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQFELCEOPFLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044922 | |
| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3445-11-2 | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297G099QOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

